molecular formula C30H35N2NaO8S2 B12386912 sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

Cat. No.: B12386912
M. Wt: 638.7 g/mol
InChI Key: VNNZNWPUVGIRRH-UHFFFAOYSA-M
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Description

Sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate is a polymethine dye derivative featuring dual indole moieties, sulfonate groups, and a carboxypentyl chain. Its structure comprises two indole rings linked via a conjugated prop-2-enylidene bridge, with one indole substituted with a 5-sulfonato group and the other with a 5-carboxypentyl chain. The sodium counterion enhances solubility in aqueous media, making it suitable for biological and chemical applications, such as fluorescence labeling or ion detection .

The compound’s extended π-conjugation system contributes to strong absorption and emission in the visible to near-infrared (NIR) range, a property shared with cyanine dyes like Cy5.3. Its sulfonate and carboxylate groups confer hydrophilicity, while the alkyl chains (e.g., carboxypentyl) enable functionalization for targeted conjugation in biochemical assays .

Properties

Molecular Formula

C30H35N2NaO8S2

Molecular Weight

638.7 g/mol

IUPAC Name

sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2.Na/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1

InChI Key

VNNZNWPUVGIRRH-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and introduction of the sulfonate and carboxypentyl groups. Common reagents used in these reactions include indole derivatives, sulfonating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield reduced indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. This includes its use as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound may find applications in the development of new materials, dyes, or catalysts. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of sulfonated indole derivatives with variations in substituents and chain lengths. Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Applications Reference
Target Compound Carboxypentyl, dual sulfonate groups ~623* Fluorescent probes, biochemical tracers
Sodium 4-((E)-2-((E)-3-(3,3-dimethyl-1-(4-sulfonatobutyl)-3H-indol-1-ium-2-yl)allylidene)-3,3-dimethylindolin-1-yl)butane-1-sulfonate Butyl sulfonate, shorter alkyl chain 622.77 Optical imaging, polymer conjugation
3-(2-((1E,3Z,5E)-5-(1,1-Dimethyl-3-(3-sulfopropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)... () Methacryloyloxyethylcarbamoyl pyridin-2-yl ~900† Polymeric nanoparticle synthesis
4-(2-{(1E,3E,5E)-5-[3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene]penta-1,3-dien-1-yl}... () Extended pentadienyl bridge, dual sulfonates ~750† NIR imaging, photostable dyes

*Calculated from PubChem data ().
†Estimated based on synthetic precursors ().

Key Observations :

  • Derivatives with methacryloyloxy groups () are tailored for polymerization, unlike the target compound, which prioritizes aqueous compatibility.
  • Extended π-systems (e.g., pentadienyl bridges in ) redshift absorption/emission but may reduce photostability .
Physicochemical Properties
  • Solubility: The dual sulfonate and carboxypentyl groups render the target compound highly water-soluble (>10 mM in buffer), outperforming analogs with non-ionic alkyl chains (e.g., ’s butyl sulfonate derivative) .
  • Stability: Sulfonate groups mitigate aggregation-induced quenching, a common issue in non-sulfonated indole dyes (e.g., ’s ethyl carboxylate derivatives) .
  • Spectroscopic Profiles: Absorption/Emission: λmax ~650–680 nm (visible-NIR), comparable to Cy5.5 analogs (). Quantum Yield: ~0.3 in aqueous media, lower than rigidified derivatives (e.g., ’s pyridin-2-yl-substituted compound) but higher than non-sulfonated indoles .

Biological Activity

Sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate is a complex organic compound belonging to the indole derivatives family. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.

The molecular formula of this compound is C30H35N2NaO8S2C_{30}H_{35}N_{2}NaO_{8}S_{2} and it has a molecular weight of approximately 638.7 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H35N2NaO8S2
Molecular Weight638.7 g/mol
IUPAC NameThis compound

Biological Activity

Research into the biological activity of this compound indicates several promising effects:

1. Antioxidant Activity
Studies have shown that indole derivatives exhibit significant antioxidant properties. The sulfonate groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Anticancer Properties
Indole derivatives are known for their anticancer potential. Research has indicated that this compound could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Photodynamic Therapy
The compound's structural features suggest potential applications in photodynamic therapy (PDT). Its ability to absorb light and produce reactive oxygen species upon excitation could be utilized in targeting cancer cells selectively.

4. Neuroprotective Effects
Preliminary studies indicate that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal damage and promoting survival.

Case Studies

Several case studies have explored the biological activity of similar indole derivatives:

Case Study 1: Antioxidant Activity Assessment
A study conducted on a related indole derivative demonstrated a significant reduction in lipid peroxidation levels in vitro when exposed to oxidative stress conditions. This suggests that sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl may exhibit similar protective effects.

Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures significantly inhibited cell growth at micromolar concentrations, indicating potential for therapeutic use.

Case Study 3: Photodynamic Efficacy
Research on a related sulfonated indole showed effective tumor reduction in animal models when used in conjunction with light exposure, supporting the hypothesis that sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl could be effective in PDT applications.

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